
SF2523
概要
説明
SF2523は、ホスホイノシチド3キナーゼとブロモドメイン含有タンパク質4のデュアル阻害剤です。この化合物は、特に癌治療における潜在的な治療用途のために、注目を集めています。 This compoundは、癌の進行に関与する重要な分子経路を標的にすることで、腫瘍の増殖と転移を阻止する能力で知られています .
科学的研究の応用
SF2523 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of phosphoinositide 3-kinase and bromodomain-containing protein 4.
Biology: The compound is used to investigate the role of phosphoinositide 3-kinase and bromodomain-containing protein 4 in cellular processes.
Medicine: this compound has shown potential as a therapeutic agent in cancer treatment by inhibiting tumor growth and metastasis.
Industry: The compound is used in the development of new drugs and therapeutic strategies for cancer treatment .
作用機序
SF2523は、ホスホイノシチド3キナーゼとブロモドメイン含有タンパク質4の活性を阻害することで、その効果を発揮します。このデュアル阻害は、癌の進行に関与する重要な癌遺伝子であるMycの発現、活性化、および安定化をブロックします。 これらの分子経路を標的にすることで、this compoundは腫瘍の増殖と転移を抑制し、CD8+T細胞の活性を回復させ、抗腫瘍免疫応答を刺激します .
類似の化合物との比較
This compoundは、ホスホイノシチド3キナーゼとブロモドメイン含有タンパク質4のデュアル阻害により、ユニークです。類似の化合物には、以下が含まれます。
JQ1: ブロモドメイン含有タンパク質とアセチル化ヒストンの間の相互作用をブロックするブロモドメイン阻害剤。
CAL101: ホスホイノシチド3キナーゼデルタの選択的阻害剤。
BKM120: パンホスホイノシチド3キナーゼ阻害剤。これらの化合物と比較して、this compoundはホスホイノシチド3キナーゼとブロモドメイン含有タンパク質4の両方を標的にするという利点を提供し、癌治療のより効果的な治療薬となります .
生化学分析
Biochemical Properties
SF2523 interacts with several enzymes and proteins, including PI3Kα, PI3Kγ, DNA-PK, BRD4, and mTOR . It inhibits these biomolecules, thereby playing a significant role in biochemical reactions .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound blocks the association of BRD4 with promoters of arginase and other IL4-driven MΘ genes, which promote immunosuppression in the tumor microenvironment .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, inhibition of enzymes, and changes in gene expression . It blocks the association of BRD4 with promoters of certain genes, thereby inhibiting their transcription .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to suppress tumor growth in various cancer models . Information on the product’s stability, degradation, and long-term effects on cellular function is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
準備方法
SF2523は、ホスホイノシチド3キナーゼとブロモドメイン含有タンパク質4の直交阻害を含む一連の化学反応によって合成されます。合成経路には、通常、目的の化学構造を得るために、特定の試薬と触媒の使用が含まれます。 This compoundの調製には、高い収率と純度を確保するために、温度、圧力、pHなどの反応条件を厳密に制御する必要があります .
化学反応の分析
SF2523は、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて、酸化された誘導体を形成することがあります。
還元: この化合物は、還元されて、還元された誘導体を形成することができます。
置換: this compoundは、特定の官能基が他の官能基に置換される置換反応を受ける可能性があります。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。 .
科学研究の応用
This compoundは、以下を含む幅広い科学研究の応用を持っています。
化学: this compoundは、ホスホイノシチド3キナーゼとブロモドメイン含有タンパク質4の阻害を研究するためのツール化合物として使用されます。
生物学: この化合物は、ホスホイノシチド3キナーゼとブロモドメイン含有タンパク質4が細胞プロセスにおける役割を調査するために使用されます。
医学: this compoundは、腫瘍の増殖と転移を阻害することにより、癌治療における治療薬としての可能性を示しています。
類似化合物との比較
SF2523 is unique due to its dual inhibition of phosphoinositide 3-kinase and bromodomain-containing protein 4. Similar compounds include:
JQ1: A bromodomain inhibitor that blocks the interaction between bromodomain-containing proteins and acetylated histones.
CAL101: A selective inhibitor of phosphoinositide 3-kinase delta.
BKM120: A pan-phosphoinositide 3-kinase inhibitor. Compared to these compounds, this compound offers the advantage of targeting both phosphoinositide 3-kinase and bromodomain-containing protein 4, making it a more effective therapeutic agent for cancer treatment .
生物活性
SF2523 is a novel dual inhibitor targeting the phosphoinositide 3-kinase (PI3K) and bromodomain-containing protein 4 (BRD4) pathways. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and antiviral treatments. Recent studies have demonstrated its efficacy in blocking viral infections, such as SARS-CoV-2, and its role in modulating immune responses in tumor microenvironments.
Antiviral Efficacy Against SARS-CoV-2
This compound has shown significant antiviral activity against SARS-CoV-2, the virus responsible for COVID-19. In vitro studies using human bronchial epithelial cells (UNCN1T) revealed that this compound effectively inhibits viral replication with an IC50 value of approximately 1.5 µM , comparable to remdesivir's IC50 of 1.1 µM . Notably, when combined with remdesivir, this compound demonstrated a synergistic effect, allowing for a 25-fold reduction in the required dose of this compound and a 4-fold reduction for remdesivir while maintaining similar potency levels .
Table 1: Antiviral Efficacy of this compound and Remdesivir
Compound | IC50 (µM) | Synergistic Effect |
---|---|---|
This compound | 1.5 | Yes |
Remdesivir | 1.1 | Yes |
This compound operates through dual inhibition:
- PI3K Pathway : By inhibiting PI3Kα, this compound disrupts signaling pathways that promote cell survival and proliferation, which are often hijacked by viruses for replication.
- BRD4 Pathway : Inhibition of BRD4 prevents the transcriptional activation of genes involved in viral replication and pathogenesis.
The compound's ability to target both pathways simultaneously enhances its therapeutic potential against viral infections and malignancies .
Tumor Immunomodulation
In cancer research, this compound has been evaluated for its effects on tumor growth and immune response modulation. Studies indicate that it inhibits macrophage-mediated immunosuppression, promoting adaptive immune responses against tumors. This is particularly relevant in the context of tumor microenvironments where myeloid cells often suppress effective immune responses .
Table 2: Effects of this compound on Tumor Growth and Immune Response
Study Focus | Result |
---|---|
Tumor Growth | Significant reduction observed |
Macrophage Activation | Enhanced adaptive immune response |
Cytokine Production | Decreased IL-4 induced immunomodulation |
Case Study 1: Efficacy in Preclinical Models
In murine models of cancer, this compound was shown to significantly reduce tumor size and metastasis by inhibiting myeloid cell-mediated tumor growth. The compound's dual action on PI3K and BRD4 resulted in decreased expression of oncogenes such as MYCN and Cyclin D1 .
Case Study 2: Clinical Application
A dose-escalation study involving patients with refractory cancers demonstrated promising results with this compound, leading to complete remission in three patients and partial response in two others. These findings underscore the potential for this compound as a therapeutic agent in clinical oncology settings .
特性
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-morpholin-4-ylthieno[3,2-b]pyran-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c21-14-10-17(20-3-5-22-6-4-20)25-18-13(11-26-19(14)18)12-1-2-15-16(9-12)24-8-7-23-15/h1-2,9-11H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTKNUOMWLJVNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CS3)C4=CC5=C(C=C4)OCCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。